![molecular formula C13H11ClF3N B572094 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1211195-38-8](/img/structure/B572094.png)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride, also known as 4-Amino-4’-(trifluoromethyl)biphenyl hydrochloride, is a chemical compound with the CAS Number: 1209254-98-7 . It has a molecular weight of 273.68 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8H,17H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.68 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride: is a valuable intermediate in organic synthesis. Its trifluoromethyl group is particularly important for introducing fluorine into various organic molecules, which can significantly alter their chemical and physical properties. This compound is used to synthesize more complex bifunctional molecules, serving as a precursor for various organic reactions, including coupling reactions and substitutions that are foundational in creating pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound’s unique structure makes it a candidate for the development of new medicinal drugs. It can be used to create compounds with potential therapeutic effects, such as antifungal, antibacterial, and anti-inflammatory agents. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Agrochemical Production
The agricultural industry benefits from the applications of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride in the synthesis of agrochemicals. It is involved in producing pesticides and herbicides, where the introduction of the trifluoromethyl group can lead to compounds with improved efficacy and selectivity for target pests or weeds .
Material Science
In material science, this compound is used to modify the surface properties of materials. It can be employed in the synthesis of polymers and coatings where the incorporation of a trifluoromethyl group can result in materials with enhanced resistance to solvents, oils, and other chemicals .
Dye and Pigment Industry
The dye and pigment industry utilizes 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride as an intermediate in the production of colorants. The compound’s structure allows for the creation of dyes with specific absorption properties, leading to a wide range of colors and shades for textiles and inks .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a standard in various analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography as a reference compound to calibrate instruments or to identify and quantify other substances .
Environmental Science
Environmental scientists may use 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride in studying the environmental fate of fluorinated organic compounds. Its stability and distinct chemical signature allow for tracking the compound in environmental samples, aiding in the study of pollution and degradation pathways .
Computational Chemistry
Lastly, in computational chemistry, this compound is often used in molecular modeling and simulations to understand its interactions at the atomic level. Programs like Amber and GROMACS utilize such compounds to produce simulations that help predict the behavior and properties of new materials and drugs .
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10;/h1-8H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILAQOUASOAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


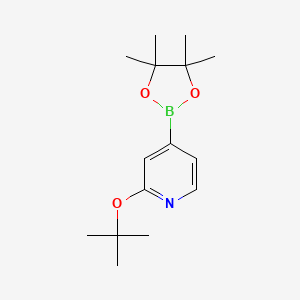
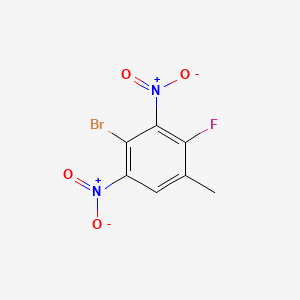
![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)

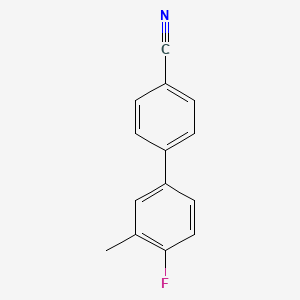



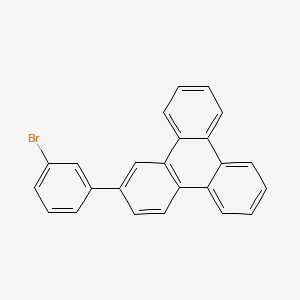
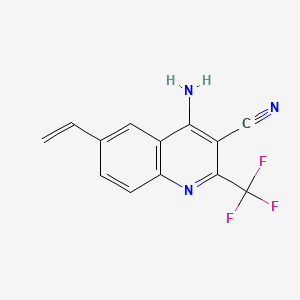


![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)